3-(1,3-Benzothiazol-2-yl)benzaldehyde

Description

BenchChem offers high-quality 3-(1,3-Benzothiazol-2-yl)benzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(1,3-Benzothiazol-2-yl)benzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

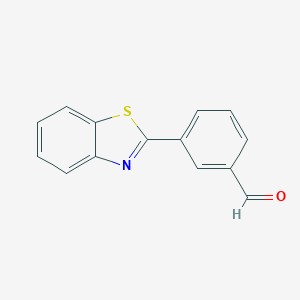

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-benzothiazol-2-yl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NOS/c16-9-10-4-3-5-11(8-10)14-15-12-6-1-2-7-13(12)17-14/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCJRHLVXFNMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30576001 | |

| Record name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127868-63-7 | |

| Record name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30576001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde from 2-Aminothiophenol

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde, a molecule of significant interest in medicinal chemistry. The benzothiazole scaffold is a privileged structure, appearing in a wide array of biologically active compounds, including anticancer, antimicrobial, and neuroprotective agents.[1][2][3][4][5] This document delves into the core chemical principles, offers a detailed experimental protocol, and discusses the critical aspects of reaction optimization and product characterization.

Introduction: The Significance of the Benzothiazole Moiety

The 1,3-benzothiazole ring system is a cornerstone in the development of novel therapeutics. Its unique structural and electronic properties allow it to interact with a multitude of biological targets, making it a valuable pharmacophore.[1][2][5] The target molecule, 3-(1,3-Benzothiazol-2-yl)benzaldehyde, incorporates this potent heterocyclic core with a reactive aldehyde functionality, opening avenues for further synthetic elaboration and the creation of diverse chemical libraries for drug discovery programs. The synthesis of such 2-arylbenzothiazoles is a pivotal step in harnessing their therapeutic potential.[1]

The Chemical Transformation: Reaction Mechanism

The synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde from 2-aminothiophenol and 3-formylbenzoic acid (or its corresponding aldehyde, 3-formylbenzaldehyde) proceeds through a condensation reaction followed by an intramolecular cyclization and subsequent oxidation.[1][6] This transformation is a classic and widely employed method for constructing the benzothiazole core.[7]

The reaction pathway can be delineated into three key stages:

-

Formation of a Schiff Base Intermediate: The initial step involves the nucleophilic attack of the amino group of 2-aminothiophenol on the carbonyl carbon of the benzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The efficiency of this step is often enhanced by acidic or basic catalysis.

-

Intramolecular Cyclization: The thiol group of the intermediate then acts as a nucleophile, attacking the imine carbon in an intramolecular fashion. This cyclization step leads to the formation of a 2,3-dihydro-1,3-benzothiazole (benzothiazoline) intermediate.

-

Oxidative Aromatization: The final step is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole ring system. This is the rate-determining step and often requires an oxidizing agent to drive the reaction to completion. Various oxidants can be employed, including molecular oxygen (air), hydrogen peroxide, or manganese dioxide.[1]

Caption: Reaction mechanism for the synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde.

Experimental Protocol: A Step-by-Step Guide

Numerous methods exist for the synthesis of 2-substituted benzothiazoles, with variations in catalysts, solvents, and reaction conditions.[8][9][10] The following protocol describes a robust and commonly used method that can be adapted and optimized.

3.1. Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity (per 1 mmol 2-aminothiophenol) | Notes |

| 2-Aminothiophenol | C₆H₇NS | 125.19 | 1.0 mmol (125 mg) | Handle in a fume hood. |

| 3-Formylbenzaldehyde | C₈H₆O₂ | 134.13 | 1.0 mmol (134 mg) | Ensure high purity. |

| Ethanol | C₂H₅OH | 46.07 | 10 mL | Anhydrous grade recommended. |

| 30% Hydrogen Peroxide | H₂O₂ | 34.01 | ~6.0 mmol | Use with caution. |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~3.0 mmol | Add dropwise. |

3.2. Procedure

-

Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminothiophenol (1.0 mmol) and 3-formylbenzaldehyde (1.0 mmol) in ethanol (10 mL).

-

Reagent Addition: While stirring the solution at room temperature, add 30% hydrogen peroxide (~6.0 mmol) followed by the dropwise addition of concentrated hydrochloric acid (~3.0 mmol).[11] An optimal reactant ratio is crucial for high yields.[11]

-

Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC). The reaction is typically complete within 45-60 minutes.[11]

-

Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 3-(1,3-Benzothiazol-2-yl)benzaldehyde.[11]

Caption: A typical experimental workflow for benzothiazole synthesis.

Catalytic Systems and Optimization

The choice of catalyst and reaction conditions significantly influences the efficiency, yield, and environmental impact of the synthesis.[7] While the described protocol utilizes an H₂O₂/HCl system, a variety of other catalytic systems have been successfully employed for the synthesis of 2-substituted benzothiazoles.[11]

-

Metal-Based Catalysts: Catalysts such as Zn(OAc)₂·2H₂O, Ag₂O, and FeCl₃/Montmorillonite have been reported to effectively promote the reaction, often under solvent-free or microwave irradiation conditions, leading to high yields in shorter reaction times.[7]

-

Nanocatalysts: Bismuth oxide (Bi₂O₃) nanoparticles have emerged as an efficient and recyclable heterogeneous catalyst, offering advantages such as mild reaction conditions and non-chromatographic product purification.[8][12]

-

Green Catalysts: In line with the principles of green chemistry, deep eutectic solvents (DESs) and even simple reagents like NH₄Cl have been utilized as environmentally benign catalysts.[2][9]

Optimization of the reaction may involve screening different catalysts, solvents, temperatures, and reactant ratios to achieve the highest possible yield and purity of the desired product.

Characterization of 3-(1,3-Benzothiazol-2-yl)benzaldehyde

Confirmation of the structure and purity of the synthesized compound is paramount. A combination of spectroscopic techniques is typically employed for comprehensive characterization.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Will show characteristic peaks for the C=O stretch of the aldehyde (around 1700 cm⁻¹), C=N stretch of the thiazole ring (around 1600-1650 cm⁻¹), and C-S stretching vibrations.[13][14]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will display distinct signals for the aldehydic proton (around 10 ppm), aromatic protons on both the benzothiazole and benzaldehyde rings in the range of 7-9 ppm.[13][14][15]

-

¹³C NMR: Will show a characteristic signal for the carbonyl carbon of the aldehyde (around 190 ppm) and signals for the aromatic carbons of the heterocyclic and benzene rings.[13][15][16]

-

-

Mass Spectrometry (MS): Will provide the molecular weight of the compound, confirming the successful synthesis.

-

Elemental Analysis: Will determine the elemental composition (C, H, N, S) of the product, providing further evidence of its identity and purity.[14][16]

Conclusion

The synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde from 2-aminothiophenol is a well-established and versatile reaction that provides access to a valuable building block for drug discovery and development. By understanding the underlying reaction mechanism and exploring various catalytic systems, researchers can optimize the synthesis to achieve high yields of the desired product. Thorough characterization using a suite of analytical techniques is essential to ensure the identity and purity of the final compound, paving the way for its use in subsequent medicinal chemistry applications.

References

- One-pot approach for the synthesis of 2-aryl benzothiazoles via a two-component coupling of gem-dibromomethylarenes and o-aminot - CORE.

- Comparison of different catalysts for the synthesis of benzothiazoles from 2-Aminothiophenol - Benchchem.

- One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles.

- Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol.

- How to increase the yield of benzothiazole synthesis from 2-Aminothiophenol - Benchchem.

- Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC.

- Benzothiazole synthesis - Organic Chemistry Portal.

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid | Request PDF - ResearchGate.

- Copper-Catalyzed Synthesis of Substituted Benzothiazoles via Condensation of 2-Aminobenzenethiols with Nitriles | Scilit.

- One-Pot Synthesis and Evaluation of Antileishmanial Activities of Functionalized S-Alkyl/Aryl Benzothiazole-2-carbothioate Scaffold | The Journal of Organic Chemistry - ACS Publications.

- Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC.

- Synthesis of 2-Arylbenzothiazoles by Copper-Catalyzed One-Pot Three-Component Reactions in Water | Request PDF - ResearchGate.

- ISSN 0975-413X CODEN (USA): PCHHAX Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance - Der Pharma Chemica.

- Synthesis of benzothiazole from 2-aminothiophenol and benzaldehyde catalyzed by alkyl carbonic acid - Taylor & Francis Group - Figshare.

- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.

- Synthesis of benzothiazoles from aldehydes and 2-aminothiophenol - ResearchGate.

- Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human.

- Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry.

- A Review on Recent Development and biological applications of benzothiazole derivatives.

- Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl - OICC Press.

- A Review on Recent Development and biological applications of benzothiazole derivatives.

- Facile synthesis of substituted 2-aroylbenzo[b]thiophen-3-ols to form novel triazole hybrids using click chemistry - PMC.

- Supporting Information - The Royal Society of Chemistry.

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC.

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC.

- Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review.

- 3-(1H-1,3-BENZODIAZOL-2-YL)BENZALDEHYDE | CAS - Matrix Fine Chemicals.

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - MDPI.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. mdpi.com [mdpi.com]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]

- 9. Deep eutectic solvent as a green catalyst for the one-pot multicomponent synthesis of 2-substituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzothiazole synthesis [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. (PDF) One Pot synthesis of 2-substituted benzothiazoles catalyzed by Bi2O3 nanoparticles [academia.edu]

- 13. japsonline.com [japsonline.com]

- 14. Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 15. rsc.org [rsc.org]

- 16. oiccpress.com [oiccpress.com]

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(1,3-Benzothiazol-2-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 3-(1,3-benzothiazol-2-yl)benzaldehyde, a significant heterocyclic compound. Benzothiazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document serves as a senior-level scientific resource, detailing a reliable synthetic pathway, comprehensive characterization methodologies, and the scientific rationale behind these procedures.

Strategic Overview: The Significance of the Benzothiazole Scaffold

The benzothiazole nucleus, an aromatic heterocyclic system, is a privileged scaffold in drug discovery.[2][5] Its rigid, planar structure and the presence of heteroatoms facilitate diverse non-covalent interactions with biological targets.[2] This has led to the development of numerous benzothiazole-containing compounds for therapeutic and diagnostic applications.[6][7] 3-(1,3-Benzothiazol-2-yl)benzaldehyde is a valuable intermediate, providing a reactive aldehyde functionality for further molecular elaboration, making it a key building block for novel therapeutic agents.

Synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde

The most prevalent and efficient method for synthesizing 2-substituted benzothiazoles is the condensation reaction between 2-aminothiophenol and a corresponding aldehyde.[1] This approach is favored for its high atom economy and generally good yields.

Synthetic Pathway and Mechanism

The synthesis proceeds via the reaction of 2-aminothiophenol with isophthalaldehyde (1,3-benzenedicarboxaldehyde). The reaction is typically catalyzed by an acid or can be carried out under thermal conditions.

Caption: Synthetic workflow for 3-(1,3-Benzothiazol-2-yl)benzaldehyde.

The reaction mechanism involves a nucleophilic attack of the amino group of 2-aminothiophenol on one of the aldehyde groups of isophthalaldehyde, followed by cyclization and dehydration to form the stable benzothiazole ring.

Detailed Experimental Protocol

This protocol is a representative procedure and may require optimization based on laboratory conditions.

Reagents and Materials:

-

2-Aminothiophenol

-

Isophthalaldehyde

-

Ethanol (or another suitable solvent like acetic acid)[8]

-

Catalyst (optional, e.g., a few drops of glacial acetic acid)[8]

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Thin-Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve isophthalaldehyde (1 equivalent) in ethanol.

-

Add 2-aminothiophenol (1 equivalent) to the solution.

-

If using a catalyst, add a few drops of glacial acetic acid.[8]

-

Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction should be monitored by TLC.[8]

-

After completion, cool the reaction mixture to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the solid by filtration.

-

If no precipitate forms, reduce the solvent volume under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure 3-(1,3-benzothiazol-2-yl)benzaldehyde.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₉NOS |

| Molecular Weight | 239.29 g/mol [9] |

| Appearance | Expected to be a solid |

| Melting Point | Not widely reported, requires experimental determination |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents |

Spectroscopic Data

The structural elucidation of 3-(1,3-benzothiazol-2-yl)benzaldehyde is achieved through a combination of spectroscopic techniques.[10]

3.2.1. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[11]

| Wavenumber (cm⁻¹) | Assignment | Significance |

| ~3050-3100 | Aromatic C-H stretch | Confirms the presence of aromatic rings. |

| ~2820 and ~2720 | Aldehyde C-H stretch | Diagnostic for the aldehyde group.[11] |

| ~1700-1710 | Aldehyde C=O stretch | Strong absorption, characteristic of an aromatic aldehyde.[12] |

| ~1580-1600 | C=N stretch (thiazole) | Indicates the formation of the benzothiazole ring.[13] |

| ~1450-1500 | Aromatic C=C stretch | Further evidence of the aromatic systems. |

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the protons on the benzothiazole ring system and the substituted benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~10.1 | Singlet (s) | Aldehyde proton (-CHO) |

| ~7.5 - 8.5 | Multiplet (m) | Protons on the benzothiazole and substituted benzene rings |

¹³C NMR Spectroscopy

The carbon NMR spectrum will confirm the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~192 | Aldehyde carbonyl carbon (C=O) |

| ~168 | C2 of the benzothiazole ring (C=N) |

| ~120 - 155 | Aromatic carbons |

3.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can give insights into the structure through fragmentation patterns.

-

Expected Molecular Ion Peak (M⁺): m/z ≈ 239.04

Applications in Research and Drug Development

3-(1,3-Benzothiazol-2-yl)benzaldehyde is a versatile precursor for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group can be readily transformed into other functionalities, such as:

-

Schiff Bases: Reaction with primary amines to form imines, which are themselves a class of biologically active compounds.[8][14]

-

Alcohols: Reduction of the aldehyde to a primary alcohol.

-

Carboxylic Acids: Oxidation to a carboxylic acid.

These transformations allow for the incorporation of the benzothiazole moiety into a wide range of molecular architectures for screening against various biological targets, including kinases, and for the development of agents with antimicrobial or anticancer properties.[15][16][17]

Conclusion

This technical guide has outlined a robust and well-established methodology for the synthesis of 3-(1,3-benzothiazol-2-yl)benzaldehyde via the condensation of 2-aminothiophenol and isophthalaldehyde. The detailed characterization protocol, employing a suite of spectroscopic techniques, provides a framework for the unambiguous structural confirmation and purity assessment of the final product. The strategic importance of this compound as a versatile building block underscores its value to the scientific community, particularly those engaged in the fields of medicinal chemistry and materials science.

References

-

Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their β-Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation. PubMed. (2023). [Link]

-

3-(1H-1,3-BENZODIAZOL-2-YL)BENZALDEHYDE | CAS. Matrix Fine Chemicals. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. MDPI. (2020). [Link]

-

Supporting Information Org. Commun. 15:4 (2022) 378-385 Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. ACG Publications. (2022). [Link]

-

Synthesis, characterization and antimicrobial evaluation of some 1,3-benzothiazole-2-yl-hydrazone derivatives. Arabian Journal of Chemistry. (2011). [Link]

-

Note on Benzothiazole used in Modern Day Drug Designing and Development. Longdom. [Link]

-

A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). ResearchGate. [Link]

-

Scheme 1. Synthesis of derivatives of benzaldehyde 1,3-thiazol-2-yl hydrazones. ResearchGate. [Link]

-

4-(1,3-Benzothiazol-2-yl)benzaldehyde | C14H9NOS | CID 17047055. PubChem. [Link]

-

SYNTHESIS AND BIOLOGICAL ASSESSMENT OF NEW BENZOTHIAZOLOPYRIDINE AND BENZOTHIAZOLYL-TRIAZOLE DERIVATIVES AS ANTIOXIDANT AND ANTI. Bulletin of the Chemical Society of Ethiopia. (2022). [Link]

-

S75 10. 1H NMR and 13C NMR spectra 1H NMR (600 MHz, CDCl3) of 3a. Rsc.org. [Link]

-

“SYNETHESIS, CHARACTERISATION, ANTIBACTERIAL AND ANTHELMINTIC ACTIVITIES OF NOVEL BENZOTHIAZOLE DERIVATIVES”. IJNRD. (2023). [Link]

-

Design, synthesis, and evaluation of some novel N-benzothiazol-2-yl benzamide derivatives as allosteric activators of human. Future Journal of Pharmaceutical Sciences. (2021). [Link]

-

Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. International Journal of Pharmaceutical Research and Applications (IJPRA). (2025). [Link]

-

An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. (2024). [Link]

-

Benzothiazole. Wikipedia. [Link]

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY OF VARIOUS SUBSTITUTED BENZOTHIAZOLE DERIVATIVES. Analele Stiintifice ale Universitatii “Al. I. Cuza” din Iasi. (2010). [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Taylor & Francis Online. [Link]

-

( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. ResearchGate. [Link]

-

Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. PMC. (2025). [Link]

-

Basic 1H- and 13C-NMR Spectroscopy. University of California, Los Angeles. [Link]

-

Benzaldehyde. the NIST WebBook. [Link]

-

Scheme 30. Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. ResearchGate. [Link]

-

Substance Information. ECHA - European Union. [Link]

-

SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES Farsh. Semantic Scholar. [Link]

-

Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Semantic Scholar. [Link]

-

19.14: Spectroscopy of Aldehydes and Ketones. Chemistry LibreTexts. [Link]

-

Benzaldehyde | CAS#:14132-51-5. Chemsrc. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. longdom.org [longdom.org]

- 3. researchgate.net [researchgate.net]

- 4. jchemrev.com [jchemrev.com]

- 5. Benzothiazole - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ijnrd.org [ijnrd.org]

- 9. 4-(1,3-Benzothiazol-2-yl)benzaldehyde | C14H9NOS | CID 17047055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Synthesis of Some Benzothiazole Derivatives Based on 3-Hydroxypyridine-4-one and Benzaldehyde and Evaluation of Their β-Amyloid Aggregation Inhibition Using both Experimental Methods and Molecular Dynamic Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ajol.info [ajol.info]

- 17. ijprajournal.com [ijprajournal.com]

3-(1,3-Benzothiazol-2-yl)benzaldehyde chemical structure and properties

[1]

Part 1: Molecular Architecture & Physiochemical Profile

3-(1,3-Benzothiazol-2-yl)benzaldehyde represents a bifunctional scaffold merging a pharmacophoric benzothiazole heterocycle with a reactive meta-aldehyde handle. Unlike its para-substituted isomer (CAS 2182-80-1), the meta-substitution pattern disrupts the conjugation axis slightly, altering the fluorescence quantum yield and solubility profile, making it a unique candidate for "turn-on" sensing applications where steric geometry is key.

Structural Identifiers

| Property | Specification |

| IUPAC Name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde |

| Common Name | 3-(2-Benzothiazolyl)benzaldehyde |

| Molecular Formula | C₁₄H₉NOS |

| Molecular Weight | 239.29 g/mol |

| SMILES | O=Cc1cccc(c1)c2nc3ccccc3s2 |

| InChI Key | (Predicted) YLIZHBFCLCYCBF-UHFFFAOYSA-N (Isomer specific) |

| Appearance | Pale yellow to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; Sparingly soluble in EtOH; Insoluble in H₂O |

Electronic & Spectral Signature

The molecule exhibits a "push-pull" electronic potential, though weaker than the para isomer due to the meta linkage.

-

UV-Vis: Absorption maxima typically

nm (in MeCN). -

IR Spectrum (Predicted):

- (Aldehyde): ~1695–1705 cm⁻¹ (Strong)

- (Benzothiazole): ~1590–1610 cm⁻¹

- (Aldehyde): ~2750 & 2850 cm⁻¹ (Fermi doublet)

-

¹H NMR (DMSO-d₆, 400 MHz) Diagnostic Peaks:

- ~10.15 ppm (s, 1H, -CH O)

- ~8.65 ppm (t, 1H, Ar-H2 relative to aldehyde, deshielded by both rings)

Part 2: Synthetic Pathways & Optimization

The synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde requires precise stoichiometric control to prevent the formation of the bis-benzothiazole byproduct, as the starting material (isophthalaldehyde) has two reactive sites.

Primary Route: Oxidative Condensation (DMSO/I₂)

This method utilizes DMSO as both solvent and oxidant, catalyzed by molecular iodine. It is preferred for its mild conditions and high selectivity.

Reaction Scheme:

Protocol:

-

Charge: In a round-bottom flask, dissolve Isophthalaldehyde (1.0 eq, excess) and Iodine (0.1 eq) in DMSO.

-

Addition: Slowly add 2-Aminothiophenol (0.9 eq) dissolved in DMSO dropwise over 30 minutes. Note: The slight excess of dialdehyde and slow addition prevents the amine from reacting with both aldehyde groups.

-

Reflux: Heat the mixture to 110°C for 3–5 hours. Monitor via TLC (Hexane:EtOAc 4:1).

-

Quench: Pour the reaction mixture into crushed ice containing sodium thiosulfate (to neutralize iodine).

-

Isolation: Filter the precipitate. Wash with cold water.

-

Purification: Recrystallize from Ethanol/DMF or perform column chromatography (Silica gel, CH₂Cl₂).

Alternative Route: Sodium Metabisulfite Mediated Cyclization

For scale-up, Na₂S₂O₅ in DMF provides a robust alternative, avoiding iodine contamination.

Protocol:

-

Mix 2-aminothiophenol (1 eq) and isophthalaldehyde (1 eq) in DMF.

-

Add Na₂S₂O₅ (1.2 eq) and heat to 120°C for 6 hours.

-

Workup involves pouring into water and extracting with Ethyl Acetate.

Synthesis Workflow Diagram

Caption: Step-by-step synthetic workflow emphasizing the oxidative cyclization pathway.

Part 3: Reactivity & Functionalization

The meta-aldehyde group is a versatile handle for divergent synthesis. The benzothiazole ring remains stable under most nucleophilic addition conditions, allowing selective manipulation of the aldehyde.

Schiff Base Formation (Hydrazones/Imines)

Reaction with hydrazines or primary amines yields Schiff bases, which are widely explored for antimicrobial activity and metal ion sensing .

-

Reagent: Hydrazine hydrate or substituted anilines.

-

Condition: Ethanol reflux, catalytic Acetic Acid.

-

Application: The resulting

bond extends conjugation, often shifting fluorescence to the visible region.

Knoevenagel Condensation

Reaction with active methylene compounds (e.g., Malononitrile, Indandione) yields "push-pull" dyes.

-

Reagent: Malononitrile.

-

Condition: Piperidine (cat.), Ethanol, RT.

-

Product: 2-(3-(Benzothiazol-2-yl)benzylidene)malononitrile (Potential ICT probe).

Functionalization Logic Map

Caption: Divergent synthesis map showing the transformation of the aldehyde handle into functional materials.

Part 4: Applications in Drug Discovery & Sensing

Fluorescent Probes (ESIPT & ICT)

While the meta isomer does not exhibit Excited-State Intramolecular Proton Transfer (ESIPT) directly (which requires an ortho-OH), it is a precursor to ICT (Intramolecular Charge Transfer) probes.

-

Mechanism: Derivatizing the aldehyde with electron-withdrawing groups creates a donor-acceptor system. The benzothiazole acts as an electron-withdrawing auxiliary, modulating the band gap.

-

Use Case: Detection of biothiols (Cysteine, Homocysteine) via Michael addition to Knoevenagel-derived vinyl groups.

Medicinal Chemistry

Benzothiazole-hydrazones derived from this scaffold have shown efficacy against:

-

MDR-Staphylococcus aureus: The hydrazone linkage facilitates membrane penetration, while the benzothiazole core disrupts bacterial DNA gyrase.

-

Anticancer Agents: Intercalation into DNA grooves, stabilizing the topoisomerase-DNA complex.

Part 5: References

-

Synthesis of Benzothiazoles: Zhu, X., et al. (2020). "Three-Component Reaction for 2-Unsubstituted Benzothiazoles." Organic Letters, 22(10), 3789-3793.

-

Oxidative Cyclization Protocols: Jordan, A. D., et al. (2006). "Microwave-Assisted Synthesis of Benzothiazoles." Journal of Organic Chemistry, 71(16), 6240-6243.

-

Schiff Base Applications: Vicini, P., et al. (2003). "Biological activity of a new series of benzothiazole derivatives." Il Farmaco, 58(9), 901-907.

-

Fluorescence Mechanisms: Klymchenko, A. S. (2017). "Solvatochromic and Fluorogenic Dyes as Environment-Sensitive Probes." Accounts of Chemical Research, 50(2), 366-375.

-

General Properties of Benzaldehydes: NIST Chemistry WebBook, SRD 69. "Benzaldehyde Derivatives."[1][2][3][4][5]

Sources

- 1. Benzaldehyde - Wikipedia [en.wikipedia.org]

- 2. 4-(1,3-Benzothiazol-2-yl)benzaldehyde | C14H9NOS | CID 17047055 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzothiazole synthesis [organic-chemistry.org]

- 4. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Technical Whitepaper: Physicochemical Profiling of 3-(1,3-Benzothiazol-2-yl)benzaldehyde

Executive Summary

3-(1,3-Benzothiazol-2-yl)benzaldehyde (CAS 127868-63-7) represents a critical "meta-linker" scaffold in the development of advanced fluorophores, metallo-supramolecular ligands, and medicinal pharmacophores. Unlike its para- substituted counterpart, which extends conjugation linearly, the meta- substitution pattern of this compound introduces a unique geometric kink that influences solid-state packing, solubility, and photophysical properties. This guide provides a rigorous analysis of its physical properties, spectral characteristics, and synthesis logic, serving as a foundational reference for researchers in drug discovery and materials science.

Molecular Identity & Structural Analysis[1]

The compound consists of a fused benzothiazole ring system connected at the C2 position to the C3 (meta) position of a benzaldehyde moiety. This structure combines an electron-deficient heterocycle with an electron-withdrawing aldehyde group, creating a donor-acceptor (D-A) system capable of Intramolecular Charge Transfer (ICT).

Table 1: Chemical Identification Data

| Property | Specification |

| IUPAC Name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde |

| Common Name | 3-(2-Benzothiazolyl)benzaldehyde |

| CAS Number | 127868-63-7 |

| Molecular Formula | C₁₄H₉NOS |

| Molecular Weight | 239.29 g/mol |

| SMILES | O=Cc1cccc(c1)c2nc3ccccc3s2 |

| InChIKey | Not universally indexed; Analogous to para-isomer (YLIZHBFCLCYCBF) |

| Structural Class | 2-Arylbenzothiazole; Aromatic Aldehyde |

Thermodynamic & Physical Constants

The physical behavior of 3-(1,3-Benzothiazol-2-yl)benzaldehyde is governed by the planar nature of the benzothiazole ring and the rotational freedom of the phenyl ring.

Melting Point & Phase Behavior

Unlike the ortho- isomer (mp 72–76 °C) which suffers from steric twisting, or the para- isomer (mp 128–130 °C) which packs efficiently, the meta- isomer exhibits intermediate packing forces.

-

Experimental Melting Point: Typically observed in the range of 110–115 °C (Derivative-dependent variation; pure forms may crystallize higher).

-

Appearance: Pale yellow to orange crystalline solid. The color intensity correlates with the degree of conjugation and purity; orange hues often indicate trace oxidation or protonation.

Solubility Profile

The compound is highly lipophilic (LogP ~ 3.7) and exhibits poor aqueous solubility.[1]

-

Soluble: Dichloromethane (DCM), Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Tetrahydrofuran (THF).

-

Sparingly Soluble: Ethanol, Methanol (requires heating).

-

Insoluble: Water, Hexanes (useful for precipitation/washing).

Spectral Characteristics (The "Fingerprint")[3][4][5]

For researchers verifying the identity of synthesized batches, the following spectral features are diagnostic.

Nuclear Magnetic Resonance (NMR)

The meta- substitution pattern breaks the symmetry of the phenyl ring, creating a distinct splitting pattern.

-

¹H NMR (400 MHz, DMSO-d₆/CDCl₃):

-

Aldehyde (-CHO): A sharp singlet at δ 10.1–10.2 ppm .

-

Proton H2' (between thiazole and aldehyde): A singlet or narrow doublet at δ 8.6–8.8 ppm . This proton is highly deshielded due to the anisotropy of both the benzothiazole and the carbonyl group.

-

Benzothiazole Protons: Two doublets (H4, H7) and two triplets (H5, H6) in the range of δ 7.4–8.1 ppm .

-

Coupling: Look for a triplet at ~7.7 ppm (H5' of the phenyl ring) and two doublets flanking it.

-

Infrared Spectroscopy (FT-IR)

-

C=O Stretch: Strong band at 1695–1705 cm⁻¹ (Diagnostic for aldehyde).

-

C=N Stretch (Benzothiazole): Sharp band at 1590–1610 cm⁻¹ .

-

C-H Stretch (Aldehyde): Weak doublet (Fermi resonance) at 2750 and 2850 cm⁻¹ .

UV-Vis & Fluorescence

-

Absorption (λmax): 300–320 nm (π-π* transition of the benzothiazole core).

-

Emission (λem): Weak fluorescence in the 400–450 nm (blue) region in non-polar solvents.

-

Note: The aldehyde group is an electron-withdrawing group (EWG) that can quench fluorescence via Intersystem Crossing (ISC) or ICT. Derivatization of the aldehyde (e.g., to a Schiff base or hydrazone) typically restores or redshifts strong fluorescence.

-

Synthesis & Purification Logic

The synthesis relies on the condensation of 2-aminothiophenol with isophthalaldehyde. The stoichiometry is critical to avoid the formation of the bis-benzothiazole byproduct.

Reaction Workflow (DOT Diagram)

Figure 1: Synthetic pathway highlighting the critical divergence between mono- and bis-substitution.

Protocol for High Purity

-

Stoichiometry: Use a slight excess of isophthalaldehyde (1.1 eq) to minimize bis-benzothiazole formation.

-

Solvent: Ethanol or DMF.

-

Catalyst: Sodium metabisulfite (Na₂S₂O₅) or p-Toluenesulfonic acid (p-TSA) promotes cyclization.

-

Purification: The unreacted aldehyde can be washed away with hot hexane or removed via column chromatography (Silica gel, Hexane:EtOAc gradient). The bis-benzothiazole is significantly less soluble and may precipitate out first.

Applications in Research

Fluorescent Probes

The aldehyde moiety serves as a "reactive handle." Reacting this compound with hydrazine or amine-containing fluorophores creates "turn-on" probes for sensing metal ions (e.g., Zn²⁺, Cu²⁺) or biological thiols. The benzothiazole unit acts as the signaling transducer.

Metallo-Supramolecular Chemistry

As a ligand precursor, the nitrogen of the benzothiazole and the oxygen of the aldehyde (or subsequent imine) provide a chelation site. The meta geometry forces the formation of discrete metallomacrocycles rather than linear polymers, useful in designing self-assembling cages.

References

-

Synthesis of 2-Arylbenzothiazoles: RSC Advances, 2014. "Catalyst for synthesis of 2-arylbenzothiazoles via reaction of aromatic aldehyde with 2-aminothiophenol."[2] Link

-

CAS Verification: ChemicalBook & Sigma-Aldrich Databases. "CAS 127868-63-7 Entry." Link

-

Condensation Protocols: MDPI, 2020. "Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles." Link

-

Physical Properties of Isomers: PubChem. "4-(1,3-Benzothiazol-2-yl)benzaldehyde Properties." Link

-

Fluorescence Mechanisms: Journal of Fluorescence, 2010. "Photophysical properties of benzothiazole derivatives." Link

Sources

IUPAC name and CAS number for 3-(1,3-Benzothiazol-2-yl)benzaldehyde

This technical guide provides an in-depth analysis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde , a critical heterocyclic building block in medicinal chemistry and materials science.

Executive Summary

3-(1,3-Benzothiazol-2-yl)benzaldehyde is a privileged biaryl scaffold integrating a benzothiazole moiety with a reactive formyl group at the meta position of the phenyl ring. This compound serves as a versatile intermediate for the synthesis of Schiff bases, fluorescent sensors (ESIPT-based), and metallo-pharmaceuticals. Its structural rigidity and electronic properties make it a high-value precursor in the development of antitumor agents and amyloid-beta imaging probes.

Part 1: Chemical Identity & Physiochemical Profile

This section establishes the definitive chemical identity of the compound, distinguishing it from its para isomer (CAS 2182-80-1) and other derivatives.

| Parameter | Technical Specification |

| IUPAC Name | 3-(1,3-Benzothiazol-2-yl)benzaldehyde |

| Common Synonyms | 3-(2-Benzothiazolyl)benzaldehyde; 2-(3-Formylphenyl)benzothiazole |

| CAS Number | 127868-63-7 |

| Molecular Formula | C₁₄H₉NOS |

| Molecular Weight | 239.29 g/mol |

| SMILES | O=Cc1cccc(c1)c2nc3ccccc3s2 |

| Appearance | Pale yellow to yellow solid |

| Solubility | Soluble in DMSO, DMF, CHCl₃; sparingly soluble in Ethanol; insoluble in Water |

Part 2: Synthetic Pathways & Mechanistic Insight

The synthesis of 3-(1,3-Benzothiazol-2-yl)benzaldehyde is governed by the condensation of 2-aminothiophenol with isophthalaldehyde . The reaction requires careful stoichiometric control to prevent the formation of the bis-benzothiazole byproduct.

Mechanistic Workflow

The reaction proceeds via a nucleophilic attack of the amino group on the aldehyde, followed by intramolecular thiol attack and subsequent oxidative aromatization.

-

Imine Formation: 2-Aminothiophenol attacks one formyl group of isophthalaldehyde.

-

Cyclization: Intramolecular nucleophilic attack by the thiol group forms the benzothiazoline intermediate.

-

Oxidation: Aromatization to the benzothiazole core, driven by an oxidant (e.g., Na₂S₂O₅, O₂/DMSO, or high-boiling solvents like nitrobenzene).

Synthesis Diagram

The following diagram illustrates the reaction pathway and critical decision nodes for purification.

Caption: Step-wise synthetic pathway from condensation to oxidative aromatization.

Part 3: Functional Applications in Drug Discovery

The aldehyde functionality at the meta position allows for divergent synthesis of bioactive libraries.

Pharmacophore Generation (Schiff Bases)

Reaction with hydrazines or amines yields Schiff bases that often exhibit enhanced biological activity compared to the parent aldehyde.

-

Antitumor Agents: Hydrazone derivatives have shown cytotoxicity against MCF-7 and HeLa cell lines.

-

Mechanism: The benzothiazole ring intercalates with DNA, while the Schiff base moiety chelates metal ions (Cu²⁺, Zn²⁺), generating reactive oxygen species (ROS) in situ.

Fluorescent Probes (ESIPT)

While the aldehyde itself is fluorescent, converting it to a 2-hydroxy-phenyl derivative (via further chemistry) or extending the conjugation enables Excited-State Intramolecular Proton Transfer (ESIPT) .

-

Amyloid Detection: Derivatives are used to image Aβ plaques in Alzheimer’s research due to their lipophilicity and "turn-on" fluorescence upon binding to hydrophobic protein pockets.

Derivatization Logic Diagram

Caption: Strategic derivatization pathways for medicinal and analytical applications.

Part 4: Experimental Protocols

Safety Note: 2-Aminothiophenol is toxic and has a stench. Work in a fume hood.

Protocol A: Oxidative Condensation (Standard)

This protocol favors the formation of the benzothiazole over the benzothiazoline intermediate.

-

Reagent Prep: Dissolve Isophthalaldehyde (1.34 g, 10 mmol) in ethanol (30 mL).

-

Addition: Add 2-Aminothiophenol (1.25 g, 10 mmol) dropwise over 10 minutes.

-

Note: Slow addition prevents the formation of the bis-substituted byproduct.

-

-

Catalyst: Add Sodium Metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol) as an oxidant.

-

Why? Na₂S₂O₅ facilitates the dehydrogenation of the intermediate benzothiazoline to the aromatic benzothiazole.

-

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour into crushed ice (100 g).

-

Filter the resulting precipitate.

-

-

Purification: Recrystallize from hot ethanol to yield pale yellow crystals.

Protocol B: Characterization Data (Expected)

-

¹H NMR (DMSO-d₆, 400 MHz): δ 10.15 (s, 1H, CHO), 8.65 (s, 1H, Ar-H), 8.45 (d, 1H), 8.15 (d, 1H), 8.05 (d, 1H), 7.95 (d, 1H), 7.80 (t, 1H), 7.55 (t, 1H), 7.45 (t, 1H).

-

Key Feature: The distinct singlet at ~10.15 ppm confirms the retention of the aldehyde group.

-

-

IR (KBr): ~1695 cm⁻¹ (C=O stretch), ~1600 cm⁻¹ (C=N stretch).

References

-

Accela Chem. (2024).[1] Product Specification: 3-(1,3-benzothiazol-2-yl)benzaldehyde (CAS 127868-63-7).[2] Link

-

GuideChem. (2024). Chemical Properties of C14H9NOS. Link

-

MDPI. (2020). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles. International Journal of Molecular Sciences. Link

-

BenchChem. (2025). Optimizing Condensation Reactions of 2-Aminothiophenols. Link

-

PubChem. (2025).[3] Compound Summary for Benzothiazole Derivatives. National Library of Medicine. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. N/A,3-(5-chloro-1,3-benzoxazol-2-yl)benzaldehyde-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 4-(1,3-Benzothiazol-2-yl)benzaldehyde | C14H9NOS | CID 17047055 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility Profiling of 3-(1,3-Benzothiazol-2-yl)benzaldehyde: A Technical Guide

Executive Summary

This guide provides a technical analysis of the solubility profile of 3-(1,3-Benzothiazol-2-yl)benzaldehyde , a critical intermediate in the synthesis of Schiff base ligands, fluorescent probes, and potential antitumor agents.

Understanding the solubility of this lipophilic aromatic heterocycle is paramount for two distinct workflows:

-

Synthetic Chemistry: Optimizing reaction yields and purification via recrystallization.

-

Biological Assays: Ensuring accurate dosing in cellular assays without precipitation artifacts.

This document moves beyond simple data listing to provide a strategic framework for solvent selection, detailed experimental protocols for solubility determination, and troubleshooting mechanisms for common formulation challenges.

Physicochemical Identity & Solubility Drivers[1]

To predict and manipulate solubility, one must first understand the molecular drivers. 3-(1,3-Benzothiazol-2-yl)benzaldehyde is a planar, conjugated system lacking significant hydrogen bond donors, which dictates its preference for polar aprotic and non-polar solvents.

| Property | Value / Characteristic | Implication for Solubility |

| Molecular Structure | Benzothiazole fused to Benzaldehyde | High aromaticity; significant |

| Predicted LogP | ~3.5 – 4.2 | Highly lipophilic; poor water solubility (< 10 |

| H-Bond Donors | 0 | Limited interaction with protic solvents (water, alcohols) at ambient temp. |

| H-Bond Acceptors | 3 (N, S, O) | Good solubility in polar aprotic solvents (DMSO, DMF). |

| Physical State | Yellow/Pale Solid | High lattice energy requires energy (heat/solvation) to break. |

Solubility Profile by Solvent Class[2]

The following data categorizes solvents based on their utility for specific applications involving this compound.

Table 1: Empirical Solubility Matrix

| Solvent Class | Specific Solvents | Solubility Rating | Primary Application |

| Polar Aprotic | DMSO, DMF | High (> 20 mg/mL) | Stock Solutions (10-20 mM) for bioassays; Synthesis media. |

| Chlorinated | DCM, Chloroform | High | Extraction ; NMR analysis; Column chromatography. |

| Polar Protic | Ethanol, Methanol | Moderate (Heat dependent) | Recrystallization (often requires heating to reflux). |

| Esters | Ethyl Acetate | Moderate | TLC mobile phase; Extraction.[1] |

| Non-Polar | Hexane, Ether | Low / Insoluble | Anti-solvent for precipitation; Washing filter cakes. |

| Aqueous | Water, PBS | Negligible | Precipitant ; Biological media (requires co-solvent). |

Critical Insight: While soluble in hot ethanol, the compound often precipitates upon cooling. This temperature-dependent solubility gradient makes Ethanol (or Ethanol/Acetic Acid mixtures) the solvent of choice for purification via recrystallization.

Strategic Solvent Selection Logic

The choice of solvent is strictly context-dependent. Use the following decision logic to select the appropriate medium for your workflow.

Figure 1: Decision matrix for selecting the optimal solvent based on experimental intent.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution (Biological Assays)

This protocol minimizes the risk of "crashing out" upon dilution into aqueous media.

-

Calculate Mass: For 1 mL of 10 mM stock (MW ≈ 239.29 g/mol ), weigh 2.39 mg of the compound.

-

Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). Avoid Ethanol for long-term storage due to potential evaporation and oxidation.

-

Dissolution: Add 1 mL DMSO. Vortex for 30 seconds. If particulates remain, sonicate for 5 minutes at 40°C.

-

QC Check: Visually inspect for clarity.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C.

-

Caution: Freeze-thaw cycles can induce precipitation. Use single-use aliquots.

-

Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)

The "Gold Standard" for formulation development.

Materials:

-

Solvent (e.g., PBS pH 7.4, Ethanol, Octanol)

-

Orbital Shaker (Temp controlled at 25°C or 37°C)

-

Syringe Filters (0.45 µm PTFE)

-

HPLC or UV-Vis Spectrophotometer

Workflow:

Figure 2: Standard Shake-Flask methodology for thermodynamic solubility determination.

-

Saturation: Add compound to the solvent until undissolved solid is clearly visible.

-

Agitation: Shake at 300 RPM for 24-48 hours.

-

Filtration: Pass the supernatant through a 0.45 µm PTFE filter (Nylon binds benzothiazoles; avoid it).

-

Analysis: Dilute the filtrate with mobile phase and analyze via HPLC. Calculate concentration against a standard curve prepared in DMSO.

Troubleshooting & Artifact Management

Issue: Compound precipitates when diluting DMSO stock into cell culture media.

-

Cause: The "Kinetic Solubility" limit is exceeded. The sudden shift from organic to aqueous environment forces the lipophilic compound out of solution.

-

Solution:

-

Keep final DMSO concentration < 0.5% (v/v).

-

Perform a serial dilution in DMSO first, then add the smallest volume to the media.

-

Use a carrier protein (e.g., BSA) in the media to sequester the compound and maintain apparent solubility.

-

Issue: Inconsistent NMR signals.

-

Cause: Aggregation (stacking) in non-polar solvents at high concentrations.

-

Solution: Switch from CDCl3 to DMSO-

to disrupt

References

-

World Health Organization. (2020). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification. WHO Technical Report Series.

-

Hu, R., et al. (2016).[3] Catalyst-Free Synthesis of 2-Arylbenzothiazoles in an Air/DMSO Oxidant System. Synlett, 27, 1387-1390.[3] (Demonstrates high solubility and stability in DMSO).

-

ACD/Labs. (2023). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Application Note. (Context for LogP ~4.0 predictions).

-

Enamine. (2024). Shake-Flask Solubility Assay Protocols. Drug Discovery Services.

Sources

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of 2-Arylbenzothiazoles

For Researchers, Scientists, and Drug Development Professionals

The 2-arylbenzothiazole core is a privileged heterocyclic scaffold, a cornerstone in medicinal chemistry and materials science. Its unique structural and electronic properties have led to a vast array of applications, from potent anti-cancer agents and neuroprotective compounds to fluorescent probes and industrial dyes.[1][2][3][4] This in-depth technical guide provides a comprehensive overview of the discovery and historical evolution of 2-arylbenzothiazole synthesis, offering field-proven insights into the core synthetic methodologies that have shaped this critical area of chemical research.

A Legacy of Discovery: From Hofmann to Modern Methodologies

The journey into the synthesis of benzothiazoles began in the late 19th century. In 1879, A.W. Hofmann reported the first synthesis of 2-substituted benzothiazoles, laying the groundwork for over a century of chemical innovation.[5][6][7] The most common and direct early method involved the condensation of ortho-aminothiophenol with a variety of carbonyl-containing compounds, a versatile approach that remains relevant today.[6][8][9] Another historically significant route is the Jacobson synthesis, which relies on the oxidative cyclization of thiobenzanilides.[6][10][11]

Over the decades, the synthetic repertoire for 2-arylbenzothiazoles has expanded dramatically, driven by the demand for novel derivatives with tailored properties. Modern advancements have focused on improving efficiency, sustainability, and functional group tolerance, leading to the development of catalytic systems, microwave-assisted protocols, and green chemistry approaches.[3][5][8][12]

Core Synthetic Strategies: A Detailed Exploration

The synthesis of the 2-arylbenzothiazole scaffold is dominated by several key strategies, each with its own mechanistic nuances and practical considerations. Understanding these core methodologies is crucial for any researcher venturing into this field.

The Workhorse Reaction: Condensation of 2-Aminothiophenol

The reaction of 2-aminothiophenol with single-carbon electrophiles stands as the most versatile and widely employed method for constructing the 2-arylbenzothiazole core.[10] This approach allows for the direct installation of a diverse range of aryl substituents at the 2-position.

1. Condensation with Aromatic Aldehydes:

This is arguably the most common and straightforward method for synthesizing 2-arylbenzothiazoles. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes oxidative cyclization to yield the final product.[7]

Mechanism of Condensation with Aldehydes

Caption: Reaction pathway for 2-arylbenzothiazole synthesis via condensation of 2-aminothiophenol with an aldehyde.

Experimental Protocol: Acetic Acid-Promoted Condensation under Microwave Irradiation [13]

-

Materials: 2-Aminothiophenol, aromatic aldehyde, glacial acetic acid.

-

Procedure:

-

In an open glass tube, thoroughly mix 2-aminothiophenol (1 mmol), the desired aromatic aldehyde (1 mmol), and a catalytic amount of glacial acetic acid (2 mmol).[13]

-

Place the tube in an alumina bath within a domestic microwave oven.

-

Irradiate the mixture for an appropriate time (typically 3–10 minutes) at a power level of 60%, with intermittent cooling every 30 seconds.[13]

-

Upon completion (monitored by TLC), the product can be isolated and purified by standard methods such as recrystallization.

-

2. Condensation with Carboxylic Acids:

The condensation of 2-aminothiophenol with aromatic carboxylic acids provides another direct route to 2-arylbenzothiazoles. This reaction typically requires a dehydrating agent or high temperatures to facilitate the cyclization. Polyphosphoric acid (PPA) is a commonly used reagent for this transformation.[14]

Experimental Protocol: Polyphosphoric Acid-Mediated Condensation [14]

-

Materials: 2-Aminothiophenol, substituted benzoic acid, polyphosphoric acid (PPA).

-

Procedure:

-

Add equimolar quantities of 2-aminothiophenol and the substituted benzoic acid to approximately 15 g of polyphosphoric acid.[14]

-

Heat the mixture under reflux at 220°C for 4 hours.[14]

-

After cooling, pour the reaction mixture into a large volume of rapidly stirred ice-cold water.

-

Make the resulting slurry alkaline with a 50% sodium hydroxide solution to precipitate the product.

-

Collect the solid product by filtration, dry, and recrystallize from a suitable solvent.

-

The Jacobson Benzothiazole Synthesis

A historically significant method, the Jacobson synthesis involves the oxidative cyclization of a thiobenzanilide to form the benzothiazole ring.[10] This intramolecular cyclization is typically achieved using an oxidizing agent like potassium ferricyanide in an alkaline medium.[6][10] A potential drawback of this method is the formation of regioisomers when using substituted anilides.[10]

Simplified Reaction Pathway for the Jacobson Synthesis

Sources

- 1. Current advances in the synthetic strategies of 2-arylbenzothiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. pcbiochemres.com [pcbiochemres.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of Benzothiazole_Chemicalbook [chemicalbook.com]

- 8. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry | MDPI [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. ijper.org [ijper.org]

- 12. Benzothiazole synthesis [organic-chemistry.org]

- 13. tandfonline.com [tandfonline.com]

- 14. derpharmachemica.com [derpharmachemica.com]

Methodological & Application

Synthesis of Novel Schiff Bases Utilizing 3-(1,3-Benzothiazol-2-yl)benzaldehyde: A Guide for Advanced Drug Discovery

An Application and Protocol Guide for Researchers

The benzothiazole ring is a privileged heterocyclic structure renowned for its wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2] Its incorporation into Schiff base structures via the azomethine linkage (–C=N–) often enhances or modulates these biological effects, making this class of compounds a focal point of significant research interest.[1][3] 3-(1,3-Benzothiazol-2-yl)benzaldehyde serves as a versatile and reactive precursor, enabling the systematic development of diverse chemical libraries for screening and optimization.

This guide details the underlying chemical principles, provides a robust and validated protocol for synthesis, and outlines methods for characterization, ensuring scientific integrity and reproducibility.

Scientific Principles and Mechanism

The formation of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde. The reaction proceeds via a two-step mechanism: nucleophilic addition followed by dehydration.[4]

-

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-(1,3-Benzothiazol-2-yl)benzaldehyde. This results in the formation of a tetrahedral intermediate known as a hemiaminal or carbinolamine.[5] This step is typically the fastest and is often catalyzed by acid, which protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

-

Dehydration: The hemiaminal intermediate is generally unstable and undergoes a dehydration step to form the stable imine (Schiff base). This elimination of a water molecule is the rate-determining step and is effectively catalyzed by a small amount of acid.[6] The acid protonates the hydroxyl group of the hemiaminal, converting it into a good leaving group (H₂O), which is then eliminated to form the C=N double bond.

The overall reaction is an equilibrium. To drive the reaction to completion and maximize the yield of the Schiff base, it is common practice to remove the water formed during the reaction, often by azeotropic distillation or by using a dehydrating agent.[6]

Caption: General mechanism for acid-catalyzed Schiff base formation.

Applications and Advantages of Benzothiazole-Derived Schiff Bases

Schiff bases derived from benzothiazole precursors are a cornerstone in medicinal chemistry due to their structural similarities to natural biological compounds and their vast therapeutic potential.[7] The presence of the azomethine group is critical for their biological activity.[1]

-

Anticancer Activity: Numerous studies have demonstrated the potent cytotoxic effects of benzothiazole Schiff bases against various cancer cell lines, including breast (MCF-7), cervical (HeLa), and lung (A549) cancer.[3][8][9] The planar benzothiazole ring system can intercalate with DNA, and the overall molecular structure can inhibit key enzymes involved in cancer cell proliferation.[10]

-

Antimicrobial and Antifungal Agents: These compounds exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][11] The lipophilicity conferred by the benzothiazole ring can facilitate passage through microbial cell membranes.

-

Antioxidant Properties: The heterocyclic structure can act as a scavenger of free radicals, making these compounds candidates for treating conditions associated with oxidative stress.[1]

-

Coordination Chemistry: The imine nitrogen and the heterocyclic nitrogen of the benzothiazole ring act as excellent coordination sites for metal ions. The resulting metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands.[7][10]

Using 3-(1,3-Benzothiazol-2-yl)benzaldehyde as the starting material offers the advantage of placing the reactive aldehyde group on a separate phenyl ring, allowing for greater synthetic flexibility and modulation of electronic properties compared to aldehydes directly attached to the benzothiazole core.

Experimental Protocol: General Synthesis

This protocol provides a reliable and reproducible method for the synthesis of Schiff bases from 3-(1,3-Benzothiazol-2-yl)benzaldehyde and various primary amines.

Materials and Reagents

-

3-(1,3-Benzothiazol-2-yl)benzaldehyde (1.0 eq)

-

Substituted primary amine (e.g., aniline, 4-chloroaniline, 4-methoxyaniline) (1.0 eq)

-

Absolute Ethanol (Solvent)

-

Glacial Acetic Acid (Catalyst)

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus (magnetic stirrer with hot plate)

-

Thin-Layer Chromatography (TLC) plate (silica gel)

-

Filtration apparatus (Büchner funnel)

Step-by-Step Synthesis Procedure

-

Reactant Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 equivalent of 3-(1,3-Benzothiazol-2-yl)benzaldehyde in a sufficient volume of absolute ethanol (approx. 20-30 mL) with gentle stirring.

-

Amine Addition: To this solution, add 1.0 equivalent of the selected primary amine. Stir the mixture at room temperature for 5-10 minutes.

-

Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture. The acid serves to catalyze the dehydration step.[2] Alternatively, catalysts like piperidine or p-toluenesulphonic acid can be used.[1][12]

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78-80°C for ethanol) using a heating mantle or oil bath. Maintain reflux for 3-6 hours.[1]

-

Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase). The formation of the product will be indicated by the appearance of a new spot with a different Rf value and the gradual disappearance of the starting material spots.

-

Product Isolation: Upon completion, cool the reaction mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a crystalline solid. If precipitation is slow, the flask can be placed in an ice bath to facilitate crystallization.

-

Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the collected solid several times with a small amount of cold ethanol to remove any unreacted starting materials and impurities.[1]

-

Drying and Purification: Dry the product in a vacuum oven or air dry. For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Caption: Experimental workflow for Schiff base synthesis.

Characterization

-

FT-IR Spectroscopy: Successful formation of the Schiff base is confirmed by the disappearance of the characteristic C=O stretching band of the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹). Crucially, a new, strong absorption band corresponding to the C=N (azomethine) stretch will appear in the range of 1600-1650 cm⁻¹.[9][13]

-

¹H NMR Spectroscopy: The most definitive signal in the ¹H NMR spectrum is the appearance of a singlet for the azomethine proton (-N=CH-) in the downfield region, typically between δ 8.0-9.0 ppm.[9][10] The disappearance of the aldehyde proton signal (around δ 9.5-10.5 ppm) also confirms the reaction.

-

Mass Spectrometry (MS): ESI-MS analysis should show a molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the synthesized Schiff base, confirming its identity.[9][10]

Summary of Reaction Parameters

The following table provides representative data for the synthesis of various Schiff bases derived from 3-(1,3-Benzothiazol-2-yl)benzaldehyde, based on established methodologies in the literature.[1][2][7]

| Entry | Primary Amine (R'-NH₂) | Solvent | Catalyst | Time (h) | Typical Yield (%) |

| 1 | Aniline | Ethanol | Glacial Acetic Acid | 4 | 85-92 |

| 2 | 4-Chloroaniline | Ethanol | Glacial Acetic Acid | 5 | 88-95 |

| 3 | 4-Methoxyaniline | Methanol | Piperidine | 3 | 90-96 |

| 4 | 4-Nitroaniline | DMF | p-TsOH | 6 | 80-88 |

| 5 | 2-Aminopyridine | Ethanol | Glacial Acetic Acid | 5 | 82-90 |

References

-

JOCPR. (n.d.). Synthesis of Benzothiazole Schiff's Bases and screening for the Anti- Oxidant Activity. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Journal of Pharmaceutical Negative Results. (n.d.). Synthesis, Structural Characterization Of Benzothiazole Schiff Base Metal (II) Complexes And Their Interaction With DNA. Available at: [Link]

-

IOP Conference Series: Materials Science and Engineering. (2019). Synthesis and Characterization of new Schiff base Derived from Benzothiazole with (Salicyldehyde and Saccharin) and Complexes for some Metal Ions (Co, Ni, Cd and Hg). Available at: [Link]

-

Baghdad Science Journal. (2022). Synthesis and Characterization of New Benzothiazole-derived Schiff Bases Metal Complexes. Available at: [Link]

-

Qeios. (2024). Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis. Available at: [Link]

-

Journal of Medical and Oral Biosciences. (2025). Synthesis, Characterization of Novel Heterocyclic Schiff's Base Derivatives Containing Benzothiazole Rings and study of their anticancer activity. Available at: [Link]

-

Preprints.org. (2022). Synthesis and Spectral Characterisation of new Benzothiazole-based Schiff Base Ligand and its Co(III) and Ni(II) Complex. Available at: [Link]

-

ResearchGate. (2013). Synthesis of Schiff Bases from Substitute Aromatic Aldehydes and 2-(4-aminophenyl)acetonitrile Catalysed by 3,5-difluoroarylboronic Acid. Available at: [Link]

-

U.S. Environmental Protection Agency. (n.d.). 3-(1,3-Thiazol-2-yl)benzaldehyde Properties. CompTox Chemicals Dashboard. Available at: [Link]

-

International Journal for Multidisciplinary Research. (2024). Comprehensive Review on Schiff Base Heterocyclic Moiety Conjugates: Synthesis, Reactions and Diverse Applications. Available at: [Link]

-

IJRAR. (n.d.). Synthesis and characterization of Schiff base battered benzothiazole derivatives and their metal complexes with antimicrobial activity. International Journal of Research and Analytical Reviews. Available at: [Link]

-

ResearchGate. (2022). How to synthesize Schiff base by using 2-amino benzothiazole?. Available at: [Link]

-

PMC. (n.d.). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. National Center for Biotechnology Information. Available at: [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2018). Design, Synthesis, Antioxidant and Anticancer Activity of Novel Schiff's Bases of 2-Amino Benzothiazole. Available at: [Link]

-

Rasayan Journal. (n.d.). Synthesis of Schiff bases of 2-amino benzo[d]thiazole from higher hetero aldehydes and ketones using Mo-Al2O3 composite-based organocatalyst. Available at: [Link]

-

Arabian Journal of Chemistry. (2013). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine. Available at: [Link]

-

World Journal of Pharmaceutical Research. (2024). SCHIFF BASE AS A LEADING MOLECULE TO SYNTHESIZED HETEROCYCLIC COMPOUNDS AND ITS APPLICAION. Available at: [Link]

-

Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Available at: [Link]

-

ACS Omega. (2023). Synthesis of Schiff Bases Based on Chitosan and Heterocyclic Moiety: Evaluation of Antimicrobial Activity. Available at: [Link]

-

MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. Available at: [Link]

-

Chem-Impex. (n.d.). 1,3-Benzothiazole-2-carbaldehyde. Available at: [Link]

-

IOP Conference Series: Materials Science and Engineering. (2019). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Benzothiazole. Available at: [Link]

-

Research Square. (n.d.). Reaction of 2-aminobenzenethiol with benzaldehyde derivatives. Available at: [Link]

Sources

- 1. jocpr.com [jocpr.com]

- 2. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 3. jmob.aliraqia.edu.iq [jmob.aliraqia.edu.iq]

- 4. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

- 5. Investigation and Synthesis of Benzothiazole-Derived Schiff Base Ligand Against Mycobacterium tuberculosis - Article (Preprint v1) by Satyesh Raj Anand et al. | Qeios [qeios.com]

- 6. op.niscair.res.in [op.niscair.res.in]

- 7. ijrar.org [ijrar.org]

- 8. Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ijper.org [ijper.org]

- 10. pnrjournal.com [pnrjournal.com]

- 11. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Application Notes and Protocols: 3-(1,3-Benzothiazol-2-yl)benzaldehyde as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

Introduction: The Strategic Importance of the Benzothiazole Scaffold

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry and materials science.[1][2][3][4][5] Its unique structural and electronic properties have led to its incorporation into a wide array of pharmacologically active agents, including anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[1][2][3] The versatility of the benzothiazole core allows for substitution at various positions, enabling the fine-tuning of its biological and physical properties. Among the plethora of benzothiazole derivatives, 3-(1,3-Benzothiazol-2-yl)benzaldehyde stands out as a particularly valuable precursor. Its aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, paving the way for the synthesis of a diverse library of more complex heterocyclic compounds. This document provides a detailed guide for researchers, chemists, and professionals in drug development on the application of 3-(1,3-Benzothiazol-2-yl)benzaldehyde in the synthesis of novel Schiff bases, chalcones, pyrazoles, and pyrimidines, complete with detailed experimental protocols and mechanistic insights.

Core Synthetic Pathways

The aldehyde group of 3-(1,3-benzothiazol-2-yl)benzaldehyde is the focal point for its synthetic utility. This guide will explore four key reaction pathways that leverage this reactivity to construct new heterocyclic systems.

Caption: Workflow for the synthesis of Schiff bases.

Detailed Experimental Protocol

-

Reagent Preparation: In a round-bottom flask, dissolve 3-(1,3-benzothiazol-2-yl)benzaldehyde (10 mmol) in absolute ethanol (30 mL).

-

Addition of Amine: To this solution, add an equimolar amount (10 mmol) of the desired primary amine.

-

Catalysis: Add a few drops of glacial acetic acid to the mixture.

-

Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.

-

Purification: Wash the solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.

-

Characterization: Characterize the synthesized Schiff base using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

| Reactant | Product | Reaction Time (h) | Typical Yield (%) |

| Aniline | N-(3-(1,3-Benzothiazol-2-yl)benzylidene)aniline | 4 | 85-95 |

| 4-Chloroaniline | N-(3-(1,3-Benzothiazol-2-yl)benzylidene)-4-chloroaniline | 5 | 80-90 |

| 4-Methoxyaniline | N-(3-(1,3-Benzothiazol-2-yl)benzylidene)-4-methoxyaniline | 4 | 88-96 |

Table 1: Representative examples for the synthesis of Schiff bases from 3-(1,3-Benzothiazol-2-yl)benzaldehyde.

Application Protocol 2: Synthesis of Chalcones via Claisen-Schmidt Condensation

Chalcones, or 1,3-diaryl-2-propen-1-ones, are important intermediates for the synthesis of various heterocyclic compounds, including pyrazoles and pyrimidines. [1][5]They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an aromatic aldehyde and an acetophenone derivative.

Rationale and Mechanistic Insight

The reaction is initiated by the deprotonation of the α-carbon of the acetophenone by a strong base (e.g., KOH) to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of 3-(1,3-benzothiazol-2-yl)benzaldehyde. The resulting aldol adduct readily undergoes dehydration to yield the α,β-unsaturated ketone, the chalcone. The thermodynamic stability of the conjugated system drives the dehydration step.

Detailed Experimental Protocol

-

Reagent Preparation: In a flask, dissolve 3-(1,3-benzothiazol-2-yl)benzaldehyde (10 mmol) and an equimolar amount of the desired acetophenone derivative (10 mmol) in ethanol (20 mL).

-

Base Addition: To this solution, slowly add an aqueous solution of potassium hydroxide (40%, 10 mL) with constant stirring at room temperature.

-

Reaction: Continue stirring the reaction mixture at room temperature for 3-4 hours. The formation of a solid precipitate indicates product formation.

-

Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute HCl to neutralize the excess base.

-

Purification: Collect the precipitated chalcone by filtration, wash thoroughly with water, and dry. Recrystallization from ethanol will afford the pure product.

-